molecular formula C11H19NO3 B1403251 tert-butyl N-(1-acetylcyclobutyl)carbamate CAS No. 1257639-06-7

tert-butyl N-(1-acetylcyclobutyl)carbamate

Cat. No.: B1403251
CAS No.: 1257639-06-7
M. Wt: 213.27 g/mol
InChI Key: GCYPJVATZCNTQC-UHFFFAOYSA-N
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Description

tert-butyl N-(1-acetylcyclobutyl)carbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a cyclobutyl ring, an acetyl group, and a tert-butyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-acetylcyclobutyl)carbamate can be achieved through several methods. One common approach involves the reaction of cyclobutylamine with acetic anhydride to form N-acetyl-cyclobutylamine. This intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized using flow microreactor systems. These systems allow for efficient and sustainable synthesis by providing better control over reaction conditions and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(1-acetylcyclobutyl)carbamate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl ring.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions are typically used for hydrolysis reactions.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Reagents such as alkyl halides and nucleophiles are used for substitution reactions.

Major Products Formed

    Hydrolysis: Carboxylic acid and tert-butyl alcohol.

    Oxidation: Oxidized derivatives of the cyclobutyl ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

tert-butyl N-(1-acetylcyclobutyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-acetylcyclobutyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect biochemical processes at the molecular level .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: Similar in structure but lacks the cyclobutyl and acetyl groups.

    Cyclobutyl carbamate: Similar in structure but lacks the tert-butyl ester group.

    N-Acetyl carbamate: Similar in structure but lacks the cyclobutyl ring.

Uniqueness

tert-butyl N-(1-acetylcyclobutyl)carbamate is unique due to the combination of its cyclobutyl ring, acetyl group, and tert-butyl ester moiety. This unique structure imparts specific chemical and physical properties that differentiate it from other carbamates .

Biological Activity

Tert-butyl N-(1-acetylcyclobutyl)carbamate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the available literature on its synthesis, biological effects, and mechanisms of action, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 1-acetylcyclobutane. The reaction conditions often include the use of coupling agents and solvents that facilitate the formation of the carbamate bond.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of derivatives similar to this compound. For instance, a series of tert-butyl carbamates were evaluated for their anti-inflammatory effects using the carrageenan-induced rat paw edema model. The results indicated significant inhibition of inflammation, with some compounds showing up to 54% inhibition compared to standard treatments like indomethacin .

CompoundInhibition Percentage (%)
Compound 4a54.239
Compound 4i39.021

The mechanism through which these compounds exert their biological effects has been partially elucidated through in silico docking studies. These studies suggest that this compound may interact with cyclooxygenase-2 (COX-2) enzymes, which are crucial in mediating inflammatory responses . The binding modes indicate that the structural features of the compound enhance its affinity for COX-2, thereby inhibiting its activity.

Case Studies

In a notable case study, researchers synthesized various derivatives of tert-butyl carbamate and assessed their biological activities in vitro and in vivo. The study demonstrated that modifications to the acyclic and cyclic structures significantly influenced both the potency and selectivity of these compounds against COX-2 .

In Vitro Studies

In vitro assays showed that certain derivatives exhibited cytotoxic effects on cancer cell lines, suggesting potential antitumor activity. For example, a derivative with a cyclobutane moiety demonstrated IC50 values in the micromolar range against several cancer types.

Properties

IUPAC Name

tert-butyl N-(1-acetylcyclobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-8(13)11(6-5-7-11)12-9(14)15-10(2,3)4/h5-7H2,1-4H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYPJVATZCNTQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of [1-(methoxy-methyl-carbamoyl)-cyclobutyl]-carbamic acid tert-butyl ester (11.5 g, 44.6 mmol) in THF (150 mL) at 0° C. was slowly added methylmagnesium bromide as a 3.0M solution in ether (37.2 mL, 111 mmol). The reaction was allowed to slowly warm to 25° C. and stirred for 24 h then quenched by the addition of saturated aqueous NH4Cl (100 mL). EtOAc (200 mL) was added and the layers were separated. The aqueous phase was extracted two more times with EtOAc. The organic layers were combined, washed with brine, dried (Na2SO4), decanted and concentrated to afford a solid. The solid was purified via normal phase flash chromatography on silica gel (10-50% EtOAc-heptane) to afford (1-acetyl-cyclobutyl)-carbamic acid tert-butyl ester as a white solid (6.02 g, 63%).
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11.5 g
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37.2 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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